2,2,4-trimethyl-3,7-dihydro-1H-quinoline
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Overview
Description
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is a heterocyclic compound with significant importance in various fields, including medicinal chemistry and industrial applications. This compound is known for its unique structure, which includes a quinoline ring system substituted with three methyl groups. It is often used as an antioxidant in rubber and latex products due to its ability to inhibit oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-3,7-dihydro-1H-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs a metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where aniline and acetone are reacted in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then subjected to distillation to purify the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-3,7-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
2,2,4-trimethyl-3,7-dihydro-1H-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: It is investigated for its potential use as an antioxidant and anti-inflammatory agent.
Industry: It is widely used as an antioxidant in rubber and latex products to prevent oxidative degradation
Mechanism of Action
The mechanism by which 2,2,4-trimethyl-3,7-dihydro-1H-quinoline exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound interacts with molecular targets such as lipid peroxides and reactive oxygen species, inhibiting their harmful effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2,4-dimethylquinoline: A related compound with different substitution patterns on the quinoline ring.
1,2-dihydro-2,2,4-trimethylquinoline: A closely related compound with similar chemical properties
Uniqueness
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an effective antioxidant in various industrial applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,7-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4,6-7,13H,5,8H2,1-3H3 |
InChI Key |
BSOKQMCXEUUFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CCC=C2NC(C1)(C)C |
Origin of Product |
United States |
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